5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is a synthetic compound with the empirical formula C₄₄H₂₈ClMnN₄ and a molecular weight of 703.11 g/mol. This compound is characterized by its dark green powder appearance and is often used in various chemical and biological applications. It contains a manganese ion coordinated to a porphyrin structure, which is known for its ability to mimic the active sites of metalloproteins and enzymes, particularly those involved in electron transfer processes .
The reactivity of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride primarily involves its ability to participate in oxidation-reduction reactions. The manganese(iii) ion can be reduced to manganese(ii), and this redox behavior is crucial for its role in catalysis and biological systems. The compound can also react with various ligands, facilitating the formation of coordination complexes that can alter its electronic properties and reactivity .
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride exhibits significant biological activity, particularly in the field of photodynamic therapy (PDT). It has been studied for its potential to generate reactive oxygen species upon light activation, which can lead to cell death in cancerous tissues. Additionally, its interaction with biological membranes has been investigated for potential therapeutic applications in treating various diseases .
The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the following steps:
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride has several applications across various fields:
Studies have shown that 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride interacts with various biomolecules and cellular components. Its ability to generate reactive oxygen species upon light activation makes it a subject of interest for understanding cellular responses to oxidative stress. Interaction studies have also focused on its binding affinity with proteins and nucleic acids, which can provide insights into its mechanism of action in therapeutic applications .
Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Metal Ion | Unique Features |
---|---|---|---|
5,10,15,20-Tetraphenyl-21H,23H-Porphine Cobalt(iii) Chloride | Porphyrin complex | Cobalt(iii) | Known for better stability than manganese complex |
5-Methyl-10-(4-carboxyphenyl)-21H-23H-Porphine Zinc(II) | Porphyrin complex | Zinc(II) | Exhibits unique solubility properties |
Manganese(III) Tetraphenylporphyrin Chloride | Porphyrin complex | Manganese(iii) | Similar catalytic properties but different solubility |
5-(4-Aminophenyl)-10-(4-carboxyphenyl)-21H-Porphine Iron(III) | Porphyrin complex | Iron(III) | Enhanced biological activity due to functional groups |
These compounds are distinguished by their metal centers and functional groups that affect their reactivity and applications. The unique porphyrin structure allows these compounds to participate in diverse
The one-pot synthesis of MnTPPCl has been refined to enhance yield and reduce energy consumption. A modified Adler-Longo method involves condensing pyrrole and benzaldehyde in dimethylformamide under nitrogen, followed by in situ metalation with manganese(II) chloride tetrahydrate. Optimal conditions (160°C for 4 hours) achieve 76% yield by minimizing pyrrole oxidation and dimerization. Comparative studies reveal that propionic acid as a solvent facilitates both porphyrin formation and metal insertion, albeit with lower yields (24%) due to competing side reactions.
Critical parameters include:
Table 1 compares key one-pot methodologies:
Solvent | Temperature (°C) | Time (hr) | Yield (%) | Metal Source | Reference |
---|---|---|---|---|---|
Dimethylformamide | 160 | 4 | 76 | MnCl₂·4H₂O | |
Ethanol | 78 | 3 | 71 | MnCl₂·4H₂O | |
Propionic acid | 141 | 4 | 24 | Mn(OAc)₂ |
The axial chloride ligand in MnTPPCl undergoes reversible exchange with nucleophiles, modulating catalytic activity. Density functional theory (DFT) studies demonstrate that hydroxide (OH⁻) and isocyanate (NCO⁻) ligands exhibit distinct rebound kinetics during C–H activation. The NCO⁻ ligand reduces the activation barrier by 2.7 kcal·mol⁻¹ compared to OH⁻, favoring isocyanation over oxygenation. This selectivity arises from the stronger trans influence of NCO⁻, which weakens the Mn–O bond and facilitates radical rebound pathways.
Experimental evidence corroborates these findings:
Table 2 summarizes axial ligand effects on reactivity:
Axial Ligand | Bond Length (Mn–L, Å) | Rebound Barrier (kcal·mol⁻¹) | Dominant Pathway |
---|---|---|---|
Cl⁻ | 2.34 | - | Electrophilic |
OH⁻ | 2.21 | 14.2 | Oxygenation |
NCO⁻ | 2.18 | 11.5 | Isocyanation |
While β-pyrrole modifications remain underexplored for MnTPPCl, meso-phenyl substituents significantly influence macrocycle geometry. Introducing electron-withdrawing groups (e.g., nitro) at the phenyl para position induces saddle-shaped distortion, increasing the Mn–Nₚₒᵣₚₕyᵣᵢₙₑ bond length by 0.08 Å and enhancing electrophilic character. Conversely, hydroxyl groups at the meta position improve solubility but reduce planarity, as evidenced by red-shifted Soret bands (Δλ = 12 nm).
Key structural impacts include:
Mn(TPP)Cl exhibits remarkable efficacy in mediating aliphatic C–H bond halogenation, particularly chlorination, through a radical rebound mechanism. The reaction initiates with the formation of a high-valent oxomanganese(V) intermediate (Mnᴠ=O) upon treatment with sodium hypochlorite (NaOCl) [3] [5]. This species abstracts a hydrogen atom from the substrate, generating a carbon-centered radical and a manganese(IV)–hydroxide complex. Subsequent halogen transfer occurs via interaction with a manganese(IV)–hypochlorite intermediate, delivering the alkyl chloride product while regenerating the Mnᴠ=O catalyst [3] [5].
Regioselectivity in these reactions is dictated by steric and electronic factors. For instance, chlorination of trans-decalin using the sterically hindered catalyst manganese(III) tetramesitylporphyrin chloride (Mn(TMP)Cl) yields 95% selectivity for methylene-chlorinated products at the C2 position, underscoring the role of nonbonded interactions between substrate alkyl groups and the porphyrin’s aryl substituents [3]. Similarly, chlorination of 5α-cholestane with Mn(TPP)Cl results in exclusive functionalization at the least hindered C2 and C3 positions of the A-ring, achieving 55% combined yield [3].
Electron-deficient manganese porphyrins, such as Mn(TPFPP)Cl (tetrakis(pentafluorophenyl)porphyrin), further expand substrate scope to include strained and electron-deficient alkanes. For example, methyl cyclobutanecarboxylate undergoes chlorination at the cyclobutane ring’s tertiary C–H bond with 3:1 regioselectivity, a feat unattainable with conventional catalysts [4]. This enhanced reactivity is attributed to the electron-withdrawing fluorinated aryl groups, which increase the electrophilicity of the Mnᴠ=O intermediate, enabling hydrogen abstraction from strong C–H bonds (BDE ≈ 100 kcal/mol) [4] [5].
Mn(TPP)Cl derivatives catalyze the cycloaddition of CO₂ to epoxides, forming cyclic carbonates under mild conditions. A study comparing eight β-pyrrole-brominated Mn(III) porphyrins revealed that catalytic activity correlates with both electronic and structural parameters [6]. Introducing electron-withdrawing bromine substituents at the β-pyrrole positions increases the manganese center’s Lewis acidity, enhancing CO₂ activation. However, excessive bromination induces non-planar distortions in the porphyrin macrocycle, reducing substrate access to the metal center and diminishing activity [6].
For instance, the β-brominated catalyst H₃[Mn(Br₆T4CPP)] exhibits lower turnover frequency (TOF = 12 h⁻¹) compared to its less brominated analog H₃[Mn(Br₂T4CPP)] (TOF = 28 h⁻¹), despite higher Lewis acidity [6]. This paradox highlights the critical balance between electronic activation and steric accessibility in porphyrin design. The optimal catalyst, H₃[Mn(Br₄T4CPP)], achieves 92% conversion of styrene oxide to styrene carbonate at 25°C and 1 atm CO₂, demonstrating the interplay of substituent effects [6].
Mn(TPP)Cl enables para-selective oxidative amination of phenols with anilines, yielding either benzoquinone anils or N,O-biaryls via divergent pathways [7]. The reaction outcome is governed by the phenolic substrate’s substituents and reaction kinetics. For 4-methoxyphenol, oxidative amination with aniline proceeds through initial C–N coupling followed by elimination of methanol, affording the benzoquinone anil in 78% yield [7]. In contrast, 4-methylphenol undergoes concurrent C–N and C–C coupling, producing N,O-biaryls as the major products [7].
Kinetic control strategies, such as modulating temperature and oxidant stoichiometry, direct selectivity. At 60°C, the dehydrogenation pathway dominates, favoring quinone formation, while lower temperatures (25°C) stabilize the intermediate imine, enabling C–C coupling [7]. The manganese porphyrin’s ability to stabilize radical intermediates during the amination process is critical, as evidenced by the retention of stereochemistry in chiral substrates [7].
The electronic structure of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride is fundamentally characterized by the high-spin manganese(III) center adopting a d⁴ electronic configuration with S = 2 ground state [1] [2]. The manganese(III) ion in tetraphenylporphyrin complexes consistently exhibits high-spin behavior in five-coordinate geometries, where the majority of pentacoordinate manganese(III) porphyrin species maintain this electronic configuration [2]. This high-spin state results from the relatively weak crystal field imposed by the porphyrin nitrogen donor atoms, which is insufficient to promote electron pairing in the manganese d orbitals [3].
The interaction between the high-spin manganese(III) center and the π-conjugated porphyrin macrocycle creates unique electronic properties that distinguish these complexes from other metalloporphyrins [4]. The manganese d orbitals, particularly the dπ orbitals, engage in significant mixing with the porphyrin π-system, leading to the formation of hybrid molecular orbitals that exhibit both metal d and ligand π character [4] [1]. This orbital mixing is particularly pronounced in the case of the dx²-y² orbital, which shows strong interaction with the porphyrin B₁g orbital, driving ground-state molecular orbital mixing [4].
Electronic Property | Value | Reference |
---|---|---|
Ground State Spin | S = 2 | [1] [2] |
Electronic Configuration | d⁴ high-spin | [2] [3] |
Coordination Number | 5 (square pyramidal) | [1] [2] |
Metal-Nitrogen Bond Length | ~2.0 Å | [5] |
Out-of-plane Displacement | 0.52 Å | [5] |
The high-spin configuration leads to significant Jahn-Teller distortion, with the manganese(III) center displaced out of the porphyrin plane by approximately 0.52 Å [5]. This displacement reflects the accommodation of the elongated dz² orbital along the axial direction, which is characteristic of high-spin manganese(III) complexes in octahedral-like environments [6]. The Jahn-Teller axis serves as the magnetic easy axis, contributing to the strong magnetic uniaxial anisotropy observed in these systems [6].
The π-conjugated macrocycle system in tetraphenylporphyrin provides an extended aromatic framework containing 22 conjugated π-electrons, with 18 electrons participating in the aromatic network [7]. The porphyrin frontier orbitals, particularly the a₁ᵤ and a₂ᵤ orbitals, interact directly with the manganese d orbitals through symmetry-allowed pathways [8]. This interaction results in the characteristic "hyperporphyrin" spectral features, where additional charge transfer transitions appear in the visible region due to metal-to-ligand and ligand-to-metal charge transfer processes [8].
The electronic structure calculations using density functional theory methods reveal that the highest occupied molecular orbital in manganese(III) tetraphenylporphyrin chloride complexes consists primarily of metal dxy character mixed with chloride pz orbital contributions [9]. The strong orbital interaction between the metal center and the conjugated macrocycle facilitates efficient electron transfer processes that are fundamental to the catalytic activity of these complexes [9] [10].
The presence of chloride as an axial ligand in 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride significantly modulates the frontier orbital energies and electronic properties of the complex [11] [9]. The chloride ligand occupies the axial position trans to the vacant coordination site, creating a five-coordinate square pyramidal geometry that influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [9].
Computational studies demonstrate that the chloride axial ligand forms hybrid dz²-pz orbitals through mixing of the manganese dz² orbital with chloride pz orbital contributions [9]. This hybridization results in reduced stereochemical activity of the frontier orbitals and significantly affects the oxidation behavior of the complex [9]. The axial chloride ligand lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unligated manganese porphyrins, fundamentally altering the redox properties [9].
Orbital Type | Energy Modulation | Composition | Reference |
---|---|---|---|
Highest Occupied Molecular Orbital | Lowered by Cl⁻ | Mn dx²-z² + Cl pz | [9] |
Lowest Unoccupied Molecular Orbital | Lowered by Cl⁻ | Mn dxy dominant | [9] |
Frontier Orbital Gap | Reduced | Mixed metal-ligand character | [9] |
The electronic structure perturbation caused by halide axial ligands extends beyond simple electrostatic effects to include significant covalent interactions [11]. Extended Hückel calculations on manganese porphyrin halide complexes reveal that chloride p → porphyrin π* charge transfer transitions mix with porphyrin π → π* transitions, creating anomalous optical spectra characteristic of these systems [11]. This mixing is particularly evident in the Soret band region, where charge transfer character becomes incorporated into traditionally porphyrin-centered transitions [11].
The axial ligand effect on frontier orbital energies directly correlates with catalytic reactivity patterns observed in oxidation reactions [12]. Complexes with stronger electron-donating axial ligands exhibit enhanced oxo-transfer reactivity, while those with electron-withdrawing ligands like chloride show modified reaction pathways [12]. The chloride ligand specifically influences the formation and stability of high-valent manganese-oxo intermediates through modulation of the metal-centered orbital energies [12].
Magnetic circular dichroism spectroscopy studies of manganese(III) tetraphenylporphyrin chloride reveal complex optical properties with unusual Soret band characteristics [4]. The optical spectrum shows a high-intensity feature at 21,050 cm⁻¹ and a broad absorption spanning 23,200-31,700 cm⁻¹, which reflects the strong mixing between porphyrin A₂ᵤ(π) and chloride(pz) orbitals with manganese dz orbitals [4]. This orbital mixing pathway allows the π → π* transition to acquire intrinsic metal-d → porphyrin charge transfer character [4].
The frontier orbital modulation by chloride axial ligands also affects the spin-orbit coupling and magnetic properties of the complex [13]. The five-coordinate geometry with chloride ligation results in characteristic electron paramagnetic resonance signals with specific zero-field splitting parameters that distinguish these complexes from six-coordinate analogs [13]. The axial ligand field strength directly influences the magnitude of zero-field splitting and the overall magnetic anisotropy [13].
The formation and characterization of reactive manganese(V)-oxo intermediates from 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride represents a critical aspect of understanding the catalytic mechanism [14] [15]. These high-valent species serve as key intermediates in oxidation catalysis and exhibit distinctive spectroscopic signatures that enable their identification and characterization [14] [16].
Manganese(V)-oxo porphyrin intermediates generated from manganese(III) porphyrin precursors display characteristic absorption maxima around 407 nm, which is intermediate between manganese(IV)-oxo species (421-428 nm) and the parent manganese(III) complex [17] [16]. The Soret maximum of manganese(V)-oxo tetraphenylporphyrin complexes typically appears at 443 nm, facilitating detection through stopped-flow spectrophotometry [16]. These spectral features provide diagnostic criteria for identifying manganese(V) oxidation state intermediates under catalytic conditions [16].
Spectroscopic Method | Manganese(V)-Oxo Signature | Manganese(III) Parent | Reference |
---|---|---|---|
UV-Visible Absorption | λmax ≈ 407-443 nm | λmax ≈ 462-470 nm | [17] [16] |
Resonance Raman | ν(Mn=O) 760-790 cm⁻¹ | N/A | [15] |
Electron Paramagnetic Resonance | Diamagnetic (S = 0) | Paramagnetic (S = 2) | [14] [15] |
¹H Nuclear Magnetic Resonance | Sharp signals | Broadened signals | [14] [15] |
Resonance Raman spectroscopy provides definitive evidence for manganese(V)-oxo bond formation through characteristic stretching frequencies [15]. The manganese-oxygen stretching bands in manganese(V)-oxo porphyrins appear in the range of 760-790 cm⁻¹, significantly lower than the ~980 cm⁻¹ frequencies observed for non-porphyrinic manganese(V)-oxo complexes [15]. This lower frequency indicates a longer, weaker manganese-oxygen bond with double-bond character rather than the triple-bond character found in five-coordinate non-porphyrin systems [15].
Electron paramagnetic resonance spectroscopy reveals that manganese(V)-oxo porphyrin intermediates are diamagnetic low-spin species with S = 0 ground states [14] [15]. This contrasts sharply with the paramagnetic high-spin manganese(III) precursors, providing a clear spectroscopic handle for monitoring oxidation state changes during catalytic cycles [14]. The diamagnetic nature enables observation of well-resolved ¹H and ¹⁹F nuclear magnetic resonance spectra, which exhibit sharp signals characteristic of low-spin manganese(V) centers [14] [15].
X-ray absorption spectroscopy studies of manganese(V)-oxo porphyrin intermediates provide structural information complementing the spectroscopic data [14]. The manganese K-edge features and extended X-ray absorption fine structure analysis indicate manganese-oxygen bond lengths consistent with the double-bond character suggested by resonance Raman frequencies [15]. These structural parameters support the presence of a trans axial ligand that weakens the manganese-oxo bond relative to five-coordinate analogs [15].
Time-dependent density functional theory calculations help assign the optical transitions observed in manganese(V)-oxo intermediates [18]. The calculated spectra using functionals such as O3LYP show good agreement with experimental absorption bands, confirming that the transitions involve mixtures of ligand-to-ligand and ligand-to-metal charge transfer excitations [18]. The Soret band region contains contributions from both porphyrin π → π* transitions and charge transfer processes involving the high-valent manganese center [18].